Significantly Elevated Lipophilicity (XLogP) Over Morpholino and Pyrrolidinyl Analogs
The target compound exhibits a computed XLogP of 3.9, which is markedly higher than the morpholino analog (XLogP ~2.2) and the pyrrolidinyl analog (XLogP ~3.0) . This 0.9–1.7 log unit increase translates to a roughly 8- to 50-fold increase in lipophilicity, significantly enhancing membrane permeability and blood-brain barrier penetration potential, a critical factor for CNS-targeted programs [1].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Morpholino analog (CAS 478049-80-8): XLogP ~2.2; Pyrrolidinyl analog (CAS 478049-77-3): XLogP ~3.0 |
| Quantified Difference | Target compound is 0.9 to 1.7 log units higher than comparators |
| Conditions | Predicted via XLogP3 algorithm (PubChem/Chem960) |
Why This Matters
A higher logP directly influences compound partitioning into organic phases and biological membranes, making this compound the preferred choice when designing for CNS or intracellular targets where permeability is rate-limiting.
- [1] PubChem. Computed Properties for 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (CAS 478049-80-8). XLogP3: 2.2. View Source
